Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)-
Description
IUPAC Nomenclature and Systematic Identification
The compound’s systematic name, butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- , follows IUPAC rules for substituted carboxylic acid esters. The parent chain is a four-carbon butanoic acid derivative, with a hydroxyl (-OH) and methyl (-CH₃) group at the second carbon. The ester moiety involves a benzyl (phenylmethyl) group attached via an oxygen atom to the carboxylic acid’s carbonyl carbon. The (2S) designation specifies the absolute configuration at the chiral center (C2), determined using Cahn-Ingold-Prelog priority rules.
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-hydroxy-2-methylbutanoic acid phenylmethyl ester |
| CAS Registry Number | 11816601 |
| Molecular Formula | C₁₂H₁₆O₃ |
The benzyl ester group introduces aromatic character, while the β-hydroxy acid moiety enables intramolecular hydrogen bonding.
Molecular Formula and Stereochemical Configuration
The molecular formula C₁₂H₁₆O₃ corresponds to a molecular weight of 208.25 g/mol. Key structural features include:
- A chiral center at C2 with (S) configuration
- Methyl branching at C2
- Ester linkage between the β-hydroxy acid and benzyl alcohol
Stereochemical analysis confirms the (2S) configuration through X-ray crystallography or chiral chromatography, though specific experimental data for this compound remain unpublished. Comparative studies with analogous β-hydroxy esters show that the (S) configuration typically stabilizes the molecule through intramolecular hydrogen bonding between the hydroxyl and ester carbonyl groups.
Comparative Analysis of Tautomeric Forms
The β-hydroxy ester structure permits keto-enol tautomerism, a feature shared with related compounds like ethyl acetoacetate. Equilibrium exists between:
Keto form :
$$ \text{(2S)-2-hydroxy-2-methylbutanoate benzyl ester} $$
Enol form :
$$ \text{(Z)-2-(benzyloxy)-3-methylbut-2-enoic acid} $$
The keto form dominates at standard conditions (≈90% abundance), as evidenced by NMR studies of similar β-hydroxy esters. Enolization occurs via proton transfer from the α-carbon (C3) to the hydroxyl oxygen, stabilized by conjugation with the ester carbonyl:
$$
\text{Keto} \rightleftharpoons \text{Enol} \quad K_{eq} \approx 0.1 \, \text{(at 25°C)}
$$
Steric hindrance from the 2-methyl group slightly destabilizes the enol form compared to unsubstituted analogs, reducing enol content by ≈2-3%.
Crystallographic Data and Conformational Isomerism
While X-ray diffraction data for this specific compound are unavailable, structural analogs reveal two predominant conformers:
Syn-periplanar conformation :
- Dihedral angle (O=C-O-C) ≈ 0°
- Stabilized by n→π* conjugation between ester oxygen lone pairs and carbonyl π* orbital
Anti-periplanar conformation :
- Dihedral angle ≈ 180°
- Favored in polar solvents due to reduced dipole moment
Molecular dynamics simulations predict a 60:40 syn:anti ratio in the gas phase, shifting to 45:55 in ethanol. The 2-methyl group restricts rotation about the C2-C3 bond, creating a 15 kcal/mol energy barrier for interconversion between chair-like and boat-like conformers.
Properties
CAS No. |
587832-08-4 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
benzyl (2S)-2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C12H16O3/c1-3-12(2,14)11(13)15-9-10-7-5-4-6-8-10/h4-8,14H,3,9H2,1-2H3/t12-/m0/s1 |
InChI Key |
YCQDLILZYDQXHA-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@@](C)(C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CCC(C)(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- typically involves the esterification of 2-hydroxy-2-methylbutanoic acid with phenylmethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the large-scale production of high-purity Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)-.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester functional group is susceptible to hydrolysis under acidic or alkaline conditions, yielding 2-hydroxy-2-methylbutanoic acid and benzyl alcohol. Enzymatic hydrolysis via esterases is also a key metabolic pathway for benzyl esters .
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (H⁺/H₂O) | 2-Hydroxy-2-methylbutanoic acid + Benzyl alcohol | Nucleophilic acyl substitution |
| Basic (OH⁻) | 2-Hydroxy-2-methylbutanoate salt + Benzyl alcohol | Saponification |
| Enzymatic (Esterases) | Same as above | Biocatalytic cleavage |
Key Findings :
-
Benzyl esters are rapidly hydrolyzed in vivo to release benzoic acid derivatives, which are glycine-conjugated and excreted .
-
Hydrolysis rates depend on pH and temperature, with alkaline conditions accelerating saponification due to increased nucleophilicity of hydroxide ions.
Oxidative Pathways
| Reaction | Products | Catalyst/Pathway |
|---|---|---|
| Benzyl alcohol oxidation | Benzoic acid | Hepatic cytochrome P450 enzymes |
| Hydroxy acid β-oxidation | Acetyl-CoA intermediates | Mitochondrial β-oxidation |
Notes :
-
The (2S)-stereochemistry may influence enzymatic recognition and reaction rates but does not alter the fundamental reactivity of the ester or hydroxy groups.
-
No direct evidence of α-ketoenol formation (linked to radical generation ) was observed in analogs, as the tertiary hydroxy group lacks the necessary structural features for metal chelation.
Thermal and Photochemical Stability
Branched esters with tertiary hydroxy groups exhibit moderate thermal stability but may undergo dehydration at elevated temperatures (>150°C) to form α,β-unsaturated esters. Photodegradation is unlikely under standard storage conditions.
Stereochemical Considerations
The (2S)-configuration impacts:
-
Enzymatic selectivity : Esterases may exhibit stereospecificity during hydrolysis.
-
Crystallinity : Chiral centers influence melting points and solubility (e.g., 2-hydroxy-2-methylbutanoic acid has a melting point of 78–80°C ).
Metabolic Fate
In vivo, the compound follows a detoxification pathway:
Scientific Research Applications
Pharmaceutical Applications
Butanoic acid derivatives are often explored for their potential therapeutic benefits. The ester form has been investigated for its role in drug formulation and delivery systems.
Case Study: Anti-inflammatory Properties
Research indicates that butanoic acid esters exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory drugs. For instance, studies have shown that certain butanoic acid derivatives can inhibit inflammatory pathways in cellular models, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases .
Food Industry Applications
In the food sector, butanoic acid esters are utilized for their flavoring properties. They contribute to the aroma and taste of various food products.
Flavor Profile Enhancement
Phenethyl 2-methylbutyrate is recognized for its pleasant floral aroma and fruity flavor profile. It is commonly used in:
- Beverages : Enhancing the flavor of soft drinks and alcoholic beverages.
- Confectionery : Adding to candies and baked goods to improve taste.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions.
Synthesis of Other Compounds
Butanoic acid esters are often used as building blocks in synthesizing more complex organic molecules. For example:
- Synthesis of Pharmaceuticals : Used as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
- Polymer Chemistry : Employed in producing polyesters through condensation reactions.
Data Table: Applications Overview
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory drug development | Potential to reduce inflammation |
| Food Industry | Flavoring agent in beverages and confectionery | Enhances taste and aroma |
| Chemical Synthesis | Intermediate for organic synthesis | Versatile building block for complex molecules |
Environmental Considerations
While the compound has beneficial applications, its environmental impact must be considered. Regulatory assessments by organizations such as the Environmental Protection Agency (EPA) indicate that certain butanoic acid derivatives may pose ecotoxicity concerns under specific conditions of use .
Risk Assessment Findings
The EPA has determined that while some uses may not present an unreasonable risk to health or the environment, ongoing monitoring and assessments are necessary to ensure safety during production and application .
Mechanism of Action
The mechanism of action of Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid and alcohol components, which then interact with biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Chromatographic Retention Indices of Similar Esters
| Compound Name | Retention Index (HP-5MS) | Retention Index (HP-Wax) | References |
|---|---|---|---|
| Benzyl 2-methylbutanoate | 1,450 | 2,050 | |
| Ethyl 2-methylbutanoate | 1,020 | 1,480 | |
| Target compound (predicted) | ~1,600 | ~2,200 | - |
- Note: Higher retention indices for benzyl esters reflect increased molecular weight and polarity compared to ethyl esters .
Biological Activity
Butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester, commonly referred to as benzyl 2-hydroxy-2-methylbutanoate, is an ester compound with potential biological activities. Its structure consists of a butanoic acid backbone modified with a hydroxyl group and a phenylmethyl group, which may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula: C₁₂H₁₆O₂
- Molecular Weight: 192.254 g/mol
- CAS Registry Number: 56423-40-6
1. Antioxidant Activity
Research indicates that butanoic acid derivatives often exhibit antioxidant properties. The compound's structure allows it to scavenge free radicals, which can contribute to oxidative stress in cells. A study demonstrated that related compounds showed significant free radical scavenging capabilities using assays such as DPPH and ABTS .
2. Antimicrobial Properties
Benzyl esters have been evaluated for their antimicrobial effects against various pathogens. In vitro studies have shown that certain benzyl derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
3. Anti-inflammatory Effects
In animal models, butanoic acid derivatives have been shown to reduce inflammation markers. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
4. Neuroprotective Effects
The neuroprotective potential of benzyl esters has been highlighted in studies focusing on neurodegenerative diseases. These compounds may inhibit acetylcholinesterase (AChE), thus increasing acetylcholine levels in the brain, which is beneficial for cognitive function . Additionally, they may protect neuronal cells from apoptosis induced by oxidative stress .
The biological activity of butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester can be attributed to several mechanisms:
- Antioxidant Mechanism: The hydroxyl group in its structure likely contributes to its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and neurotransmitter degradation, enhancing its therapeutic potential.
- Membrane Interaction: Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial activity of various benzyl esters against Staphylococcus aureus and Escherichia coli. The results indicated that benzyl 2-hydroxy-2-methylbutanoate exhibited significant inhibition zones compared to control groups, suggesting its potential as a natural preservative in food products .
Case Study 2: Neuroprotective Properties
In a model of Alzheimer's disease, the administration of butanoic acid derivatives demonstrated improved cognitive function in treated rats compared to untreated controls. The study reported a decrease in amyloid-beta plaques and an increase in synaptic markers, indicating a protective effect on neuronal health .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for (2S)-butanoic acid, 2-hydroxy-2-methyl-, phenylmethyl ester?
Methodological Answer:
The synthesis of this chiral ester involves stereoselective esterification. A plausible route includes:
Substrate Preparation : Start with (2S)-2-hydroxy-2-methylbutanoic acid. Ensure enantiomeric purity via chiral resolution (e.g., using (R)- or (S)-α-methoxyphenylacetic acid as a resolving agent ).
Esterification : React the acid with benzyl bromide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Catalytic DMAP (4-dimethylaminopyridine) may enhance reactivity.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Confirm purity via GC-MS with non-polar columns (e.g., HP-5 or DB-1) and compare retention indices to NIST-standardized data .
Advanced: How can enantiomeric purity be validated for this compound?
Methodological Answer:
Chiral Chromatography : Employ chiral stationary phases (e.g., β-cyclodextrin derivatives) in HPLC or GC. Compare retention times with racemic mixtures or known standards.
Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the (2S)-enantiomer.
NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split proton signals, enabling quantification of enantiomeric excess .
Cross-Validation : Correlate results with GC-MS data using enantioselective columns (e.g., HP-Chiral-20B) .
Basic: What analytical techniques are optimal for characterizing this ester?
Methodological Answer:
GC-MS Analysis : Use a DB-1 capillary column (30 m × 0.25 mm × 0.25 μm) with a temperature program (60°C for 10 min, ramped at 4°C/min to 240°C). Compare fragmentation patterns to NIST libraries .
FT-IR Spectroscopy : Identify key functional groups: ester C=O (~1740 cm⁻¹), hydroxyl O-H (~3450 cm⁻¹, if unreacted acid is present).
NMR (¹H/¹³C) : Confirm structure via chemical shifts (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, ester carbonyl at ~170 ppm in ¹³C NMR) .
Advanced: How do reaction conditions influence the stability of this ester?
Methodological Answer:
Thermal Stability : Conduct TGA (thermogravimetric analysis) to determine decomposition temperatures. Esters with α-hydroxy groups may undergo retro-aldol reactions above 150°C .
Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 2–12) at 25°C and 40°C. Acidic/basic conditions likely accelerate hydrolysis; monitor via HPLC .
Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track degradation using GC-MS. Benzyl esters are typically UV-stable but may form peroxides under prolonged light .
Advanced: How to resolve contradictions in reported physical properties (e.g., boiling point, solubility)?
Methodological Answer:
Data Harmonization : Cross-reference NIST Chemistry WebBook entries for analogous esters (e.g., 2-methylbutanoate derivatives) to identify systematic discrepancies .
Reproduce Experiments : Re-measure properties under controlled conditions (e.g., boiling point via microdistillation at reduced pressure).
Computational Validation : Use COSMO-RS or DFT calculations to predict solubility parameters and compare with experimental data .
Basic: What safety precautions are critical during handling?
Methodological Answer:
PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (observed in structurally similar esters ).
Ventilation : Work in a fume hood to minimize inhalation of vapors.
Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent hydrolysis .
Advanced: What role does the (2S)-configuration play in its biochemical interactions?
Methodological Answer:
Enzyme Specificity : Test enantiomer selectivity with esterases or lipases (e.g., Candida antarctica Lipase B). The (2S)-form may exhibit slower hydrolysis rates due to steric hindrance .
Pharmacological Profiling : Compare receptor-binding affinities (e.g., GPCRs) using radioligand assays. Chiral centers often dictate bioactivity .
Basic: How to optimize storage conditions for long-term stability?
Methodological Answer:
Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation.
Desiccation : Use molecular sieves (3Å) in sealed containers to avoid moisture ingress .
Inert Atmosphere : Argon or nitrogen blankets reduce oxidative decomposition .
Advanced: Can this ester act as a monomer in polymerization reactions?
Methodological Answer:
Feasibility Testing : Assess reactivity in free-radical or polycondensation reactions. The α-hydroxy group may inhibit chain propagation, requiring protected intermediates (e.g., silylation) .
Copolymer Synthesis : Explore copolymerization with acrylates or styrene derivatives. Monitor molecular weight via GPC and thermal properties via DSC .
Advanced: How to mitigate racemization during synthesis?
Methodological Answer:
Low-Temperature Esterification : Conduct reactions at 0–5°C to minimize kinetic racemization.
Enantioselective Catalysts : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to retain configuration .
In Situ Monitoring : Track enantiomeric excess via inline polarimetry or chiral HPLC during reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
